![molecular formula C15H19N B13803286 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a cyclopenta-fused indole structure, which is known for its biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Another method includes metal-catalyzed cyclization reactions, such as palladium-catalyzed oxidative nitrogen-cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and dihydro derivatives, which have significant biological activities .
Aplicaciones Científicas De Investigación
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying cell signaling pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind to various biological macromolecules, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole: The parent compound with a simpler structure.
3-Methylindole: A methyl-substituted derivative with similar biological activities.
Cyclopenta[b]indole: A closely related compound with a fused cyclopentane ring.
Uniqueness
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H19N |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
3-ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole |
InChI |
InChI=1S/C15H19N/c1-4-15(2)10-9-12-11-7-5-6-8-13(11)16(3)14(12)15/h5-8H,4,9-10H2,1-3H3 |
Clave InChI |
ZEHDZJOQKREMMF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC2=C1N(C3=CC=CC=C23)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


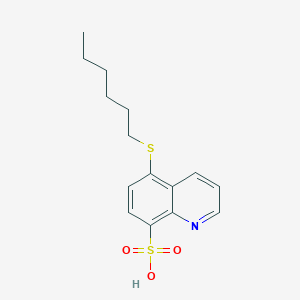

![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
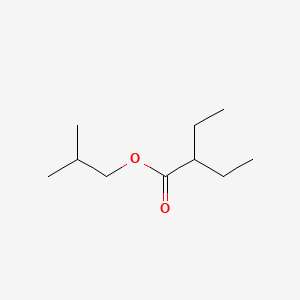
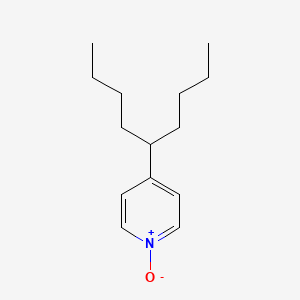
![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)
![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
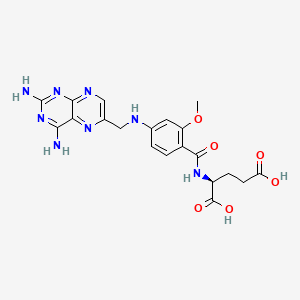
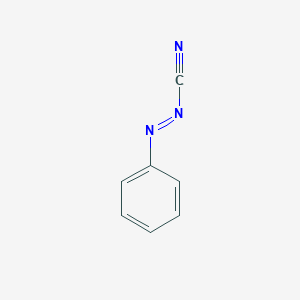
![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
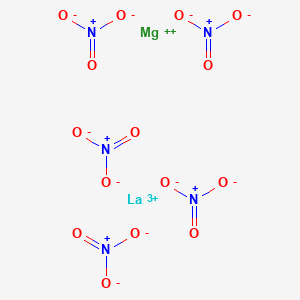
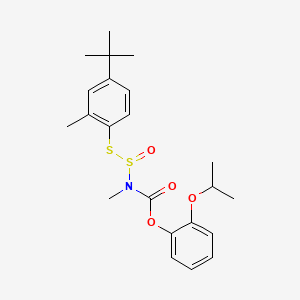
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)

